molecular formula C17H25NO4 B4145768 N-cycloheptyl-2,3,4-trimethoxybenzamide

N-cycloheptyl-2,3,4-trimethoxybenzamide

Cat. No.: B4145768
M. Wt: 307.4 g/mol
InChI Key: YSHNEYTUFHBNGK-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2,3,4-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,3,4-trimethoxy-substituted benzoyl group linked to a cycloheptylamine moiety via an amide bond.

Synthesis: Similar N-substituted benzamides are typically synthesized by reacting acyl chlorides with amines. For example, N-cyclohexyl-3,4,5-trimethoxybenzamide is synthesized via refluxing 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine in chloroform, yielding 78% after crystallization . By analogy, substituting cyclohexylamine with cycloheptylamine would yield the title compound, though steric effects from the larger cycloheptyl group may alter reaction efficiency.

Properties

IUPAC Name

N-cycloheptyl-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-14-11-10-13(15(21-2)16(14)22-3)17(19)18-12-8-6-4-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHNEYTUFHBNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2CCCCCC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,3,4-trimethoxybenzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents in aprotic solvents.

Major Products

    Oxidation: Formation of 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.

    Reduction: Formation of N-cycloheptyl-2,3,4-trimethoxybenzylamine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

N-cycloheptyl-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy groups and the cycloheptyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features :

  • The 2,3,4-trimethoxy arrangement on the benzoyl ring differs from the more common 3,4,5-trimethoxy substitution (e.g., in and ). This positional variance impacts electronic distribution and hydrogen-bonding capabilities.

Comparison with Structural Analogs

Substituent Position Effects: 2,3,4- vs. 3,4,5-Trimethoxybenzamides

The position of methoxy groups significantly alters molecular properties:

Property 2,3,4-Trimethoxybenzamides 3,4,5-Trimethoxybenzamides
Symmetry Asymmetric substitution Symmetric substitution
Electronic Effects Enhanced electron density at ortho positions Delocalized electron density across the ring
Crystal Packing Likely disrupted by asymmetric steric effects Stabilized by symmetric H-bonds (e.g., )

For instance, in 3,4,5-trimethoxy derivatives, two methoxy groups are coplanar with the benzene ring, while the para-methoxy group is bent, creating a distinct hydrogen-bonding network . The 2,3,4-isomer may exhibit less predictable packing due to steric clashes.

N-Substituent Variations

The nature of the N-substituent profoundly impacts physicochemical and biological properties:

Compound N-Substituent Key Properties
N-Cycloheptyl-2,3,4-trimethoxybenzamide Cycloheptyl High lipophilicity; flexible conformation
N-Cyclohexyl-3,4,5-trimethoxybenzamide Cyclohexyl Chair conformation; forms H-bonded chains along crystal axis
N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide Hydroxyethyl Enhanced solubility due to polar -OH group; potential for H-bonding
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3-Bromophenyl Bulky aryl group; may enhance π-π stacking in crystals

Key Observations :

  • Cycloheptyl vs.
  • Hydroxyethyl vs. Cycloalkyl : Polar substituents like hydroxyethyl improve aqueous solubility, critical for bioavailability .

SAR Trends :

  • Anticancer Activity : Bulky N-substituents (e.g., cyclohexyl) correlate with transcriptional regulation, while smaller groups (e.g., hydroxyethyl) may lack efficacy .
  • Receptor Binding : Aryl substituents (e.g., 3-bromophenyl) enhance interactions with hydrophobic binding pockets .

Crystallographic and Conformational Analysis

Crystal structures reveal critical differences:

Compound Conformation Highlights Hydrogen-Bonding Network
N-Cyclohexyl-3,4,5-trimethoxybenzamide Chair cyclohexyl; planar methoxy groups N–H···O chains along b-axis
N-(2-Methoxyphenyl)-3,4,5-trimethoxybenzamide Twisted benzamide core Intra- and intermolecular C–H···O bonds
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Planar hydrazide backbone O–H···N and N–H···O bonds

Implications for this compound :
The cycloheptyl group’s flexibility may disrupt crystalline order, reducing melting points compared to cyclohexyl analogs. The 2,3,4-methoxy arrangement could hinder intermolecular H-bonding, favoring amorphous solid forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cycloheptyl-2,3,4-trimethoxybenzamide
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